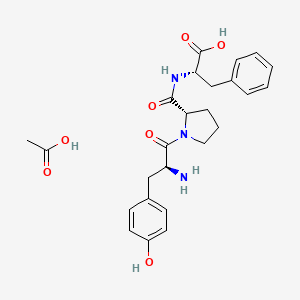
b-Casomorphin (1-3) Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-Casomorphin (1-3) Acetate: is a tri-peptide derived from the digestion of β-casein, a protein found in bovine milk. This compound exhibits opioid-like effects due to its ability to bind to opioid receptors in the body . It is part of the larger family of β-casomorphins, which are known for their physiological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of b-Casomorphin (1-3) Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: b-Casomorphin (1-3) Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
b-Casomorphin (1-3) Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes through opioid receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals aimed at enhancing health and wellness
Mecanismo De Acción
b-Casomorphin (1-3) Acetate exerts its effects by binding to opioid receptors, primarily the μ-receptors, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses such as pain relief, sedation, and modulation of gastrointestinal motility. The compound’s interaction with these receptors triggers intracellular signaling pathways that result in the observed effects .
Comparación Con Compuestos Similares
β-Casomorphin-5: Another peptide derived from β-casein with similar opioid activity but different amino acid sequence.
β-Casomorphin-7: Known for its prolonged effect and higher abundance in bovine milk.
Gliadorphin: An opioid peptide derived from gluten proteins in cereals.
Uniqueness: b-Casomorphin (1-3) Acetate is unique due to its specific amino acid sequence and the resulting pharmacological profile. It has a distinct binding affinity for opioid receptors compared to other casomorphins and gliadorphins, making it a valuable compound for targeted research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H31N3O7 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5.C2H4O2/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;1-2(3)4/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H3,(H,3,4)/t18-,19-,20-;/m0./s1 |
Clave InChI |
CEVUZMQWYWTFSC-HBSNOMOYSA-N |
SMILES isomérico |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















